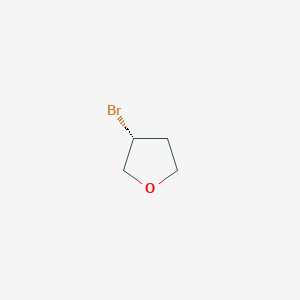

(3R)-3-Bromooxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “(3R)-3-Bromooxolane” were not found, there are general methods for synthesizing similar compounds. For instance, a method for the partial synthesis of a related compound, astaxanthin, involves a one-pot base-catalyzed reaction .Molecular Structure Analysis

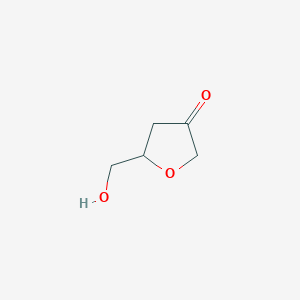

The molecular structure of “(3R)-3-Bromooxolane” includes a five-membered ring with an oxygen atom and a bromine atom attached to one of the carbon atoms . The exact structure can be represented by the InChI string: InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1.Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

(Fischer, Baier, & Mecking, 2013) reported on the use of brominated compounds similar to (3R)-3-Bromooxolane in the synthesis of bright, fluorescent nanoparticles. These nanoparticles are valuable for biological labeling and imaging due to their high fluorescence quantum yield and stability in aqueous environments.

Antioxidant and Acetylcholinesterase Inhibition

(Öztaşkın et al., 2015) explored novel bromophenol derivatives for their antioxidant and acetylcholinesterase inhibition properties, indicating the potential use of brominated compounds in developing treatments for neurodegenerative diseases.

Dielectric and Optical Anisotropy

(Chen et al., 2015) studied 1,3-dioxolane derivatives for enhancing the dielectric and optical anisotropy of liquid crystals, showing potential applications in advanced display technologies.

Renewable Gasoline and Solvents

(Harvey, Merriman, & Quintana, 2016) demonstrated the use of a dioxolane derivative in producing renewable gasoline, solvents, and fuel additives, highlighting the importance of such compounds in sustainable chemistry and energy production.

Brominated Graphene for Sulfide Ion Recognition

(Singh et al., 2017) developed a brominated graphene material that mimics peroxidase activity, enabling the detection of sulfide ions. This work illustrates the role of brominated compounds in environmental monitoring and sensor technology.

Improved Synthesis Techniques

(Carlson et al., 2011) focused on improving the synthesis of brominated ketones, which are crucial intermediates in organic synthesis and pharmaceutical manufacturing.

properties

IUPAC Name |

(3R)-3-bromooxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZIPXHYLXTEAB-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)

![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)